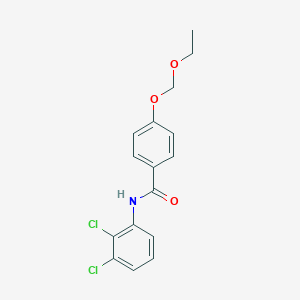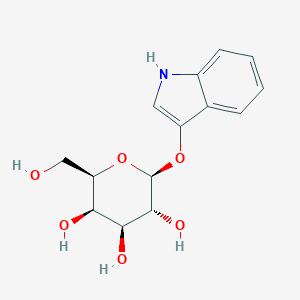
3-Indolyl-b-D-galactopyranoside
Übersicht
Beschreibung
“3-Indolyl-b-D-galactopyranoside” is a chromogenic substrate for β-galactosidase . It is used in numerous histochemical and molecular biology applications, including the detection of lacZ activity in cells and tissues . The compound yields a dark blue precipitate at the site of enzymatic activity .
Chemical Reactions Analysis
“3-Indolyl-b-D-galactopyranoside” is a substrate for β-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .
Physical And Chemical Properties Analysis
“3-Indolyl-b-D-galactopyranoside” is soluble in dimethylformamide and methanol . It is not soluble in water .
Wissenschaftliche Forschungsanwendungen
Enzyme Substrate in Diagnostic Reagents
“5-Bromo-3-indolyl beta-d-galactopyranoside” is used as an α-galactosidase substrate that converts to an insoluble indigo-blue chromophore, ideal for Lac gene detection systems in immunoblotting, immunocytochemical, and histological applications .
Pharmaceutical Intermediate
This compound is also used as a pharmaceutical intermediate to reduce toxicity .
Gene Expression Marker
It serves as a marker for gene expression and screening in genetic research .
Detection of β-Galactosidase Activity
In conjunction with IPTG, it is used for the detection of β-galactosidase activity in bacterial colonies in a colometric assay .
Histochemical Applications
It is useful for numerous histochemical applications, including detection of lacZ activity in cells and tissues .
Wirkmechanismus
Target of Action
The primary target of 3-Indolyl-b-D-galactopyranoside, also known as 3-Indoxyl-beta-D-galactopyranoside, is the enzyme β-galactosidase . This enzyme is responsible for hydrolyzing β-D-galactopyranosides .
Mode of Action
3-Indolyl-b-D-galactopyranoside acts as a substrate for the β-galactosidase enzyme . The enzyme cleaves the β-glycosidic bond in the compound, yielding galactose and 5-bromo-4-chloro-3-hydroxyindole .
Biochemical Pathways
The hydrolysis of 3-Indolyl-b-D-galactopyranoside by β-galactosidase is a key step in the Lac gene detection system . This system is used in molecular biology applications, including the detection of lacZ activity in cells and tissues .
Pharmacokinetics
It is known to becell-permeant , suggesting that it can readily cross cell membranes and interact with intracellular targets.
Result of Action
The cleavage of 3-Indolyl-b-D-galactopyranoside by β-galactosidase results in the formation of an insoluble indigo-blue chromophore . This chromophore is darker than that released by X-GAL, another commonly used substrate for β-galactosidase . The presence of this blue-colored product can be used as a visual indication of active β-galactosidase .
Action Environment
The action of 3-Indolyl-b-D-galactopyranoside is influenced by various environmental factors. For instance, the compound should be stored in a freezer (-5 to -30°C) to maintain its stability . Furthermore, the detection of β-galactosidase activity using this compound can be performed under room temperature conditions .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-19H,6H2/t10-,11+,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVARCVCWNFACQC-MBJXGIAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370003 | |
| Record name | 1H-Indol-3-yl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Indolyl-b-D-galactopyranoside | |
CAS RN |
126787-65-3 | |
| Record name | 1H-Indol-3-yl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Indolyl-β-D-galactopyranoside interact with its target and what are the downstream effects?
A1: 3-Indolyl-β-D-galactopyranoside, often referred to as IPTG, is a molecular mimic of allolactose, a lactose metabolite. It functions as a potent inducer of the lac operon in bacteria like Escherichia coli. [, , ] This operon contains genes encoding for proteins involved in lactose metabolism. IPTG binds to the lac repressor protein, causing a conformational change that prevents it from binding to the operator region of the lac operon. This allows RNA polymerase to transcribe the genes, leading to the production of enzymes like β-galactosidase. [, , ]
Q2: What is the structural characterization of IPTG?
A2:
Q3: What are the typical applications of IPTG in molecular biology research?
A3: IPTG is widely used in molecular biology for:
- Inducing protein expression: IPTG is a highly effective inducer of gene expression in systems utilizing the lac operon, often used in conjunction with the lacZ gene for blue-white screening. [, , , ]
- Studying gene regulation: Researchers use IPTG to control the timing and levels of gene expression, allowing them to investigate the dynamics of gene regulation. [, , ]
Q4: Is there a connection between the growth rate of bacteria containing pUC plasmids and the presence of IPTG?
A4: Interestingly, research suggests that in the absence of the lac repressor (lacI), constitutive transcription from the lac promoter on pUC plasmids can interfere with plasmid replication and potentially β-lactamase expression. [] This can lead to a difference in colony size, with larger colonies typically containing plasmids with inserts and smaller colonies representing the vector without an insert. This phenomenon provides a potential alternative to the traditional blue-white screening method using X-gal. []
Q5: Are there alternative substrates to X-gal for detecting β-galactosidase activity?
A5: Yes, several alternatives to X-gal exist for detecting β-galactosidase activity, each with its own properties:
- 6-chloro-3-indoxyl-beta-D-galactopyranoside (S-gal): Shown to be more sensitive than X-gal, especially during the early developmental stages of mouse embryos, making it suitable for detecting subtle gene expression patterns. [, ] It also demonstrates good color compatibility with in situ hybridization using DIG-labeled probes. [, ]
- p-Naphtholbenzein- b - D -galactoside (PNB-Gal): A promising alternative to both X-gal and CHE-Gal, showing comparable effectiveness in detecting β-galactosidase activity in a study with Enterobacteriaceae strains. []
- Cyclohexenoesculetin- b - D -galactoside (CHE-Gal): Another alternative, although its effectiveness compared to X-gal and PNB-Gal varies depending on the specific bacterial strain being tested. []
Q6: How is β-galactosidase used in research beyond simple cloning selection?
A6: β-galactosidase, often encoded by the lacZ gene, serves as a valuable reporter gene in various research applications:
- Gene expression analysis: By linking the lacZ gene to a promoter of interest, researchers can monitor promoter activity through the easily detectable β-galactosidase activity. [, , ]
- Protein localization studies: Fusion proteins containing β-galactosidase allow researchers to visualize the subcellular localization of target proteins. []
Q7: Can the substrate specificity of β-galactosidase be exploited for other research purposes?
A8: Yes, a β-d-galactosidase from Paenibacillus thiaminolyticus has demonstrated the ability to catalyze transfucosylation reactions. [] This enzyme can transfer fucosyl moieties to various acceptor molecules like p-nitrophenyl glycopyranosides and alcohols, offering a potential tool for the enzymatic synthesis of β-d-fucosylated compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



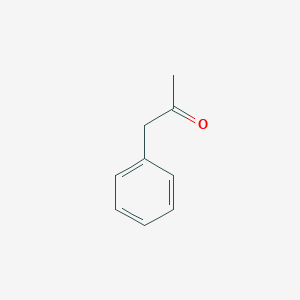
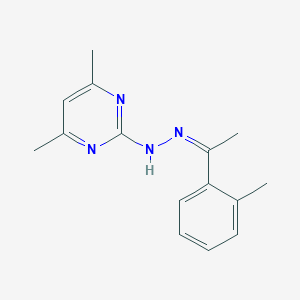
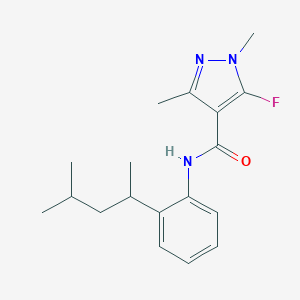
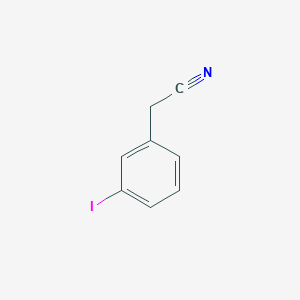




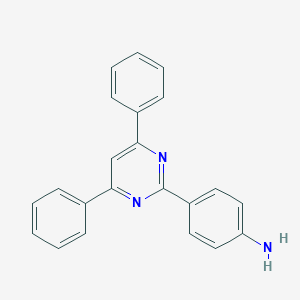
![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B166994.png)
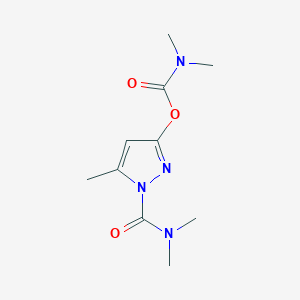
![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)

